1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
CAS No.: 1311316-74-1
Cat. No.: VC0172809
Molecular Formula: C8H14ClN3
Molecular Weight: 187.671
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311316-74-1 |
|---|---|
| Molecular Formula | C8H14ClN3 |
| Molecular Weight | 187.671 |
| IUPAC Name | 1-cyclopropylpiperazine-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H |
| Standard InChI Key | VIVGLPWYOLVVBZ-UHFFFAOYSA-N |
| SMILES | C1CC1N2CCNCC2C#N.Cl |
Introduction
Chemical Identity and Physical Properties
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride is a piperazine derivative identified by the CAS number 1311316-74-1. The compound belongs to the class of heterocyclic organic compounds, specifically piperazines with additional functional groups that modify their biological activities.
Basic Information
The following table presents the essential identifying information for this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1311316-74-1 |
| Molecular Formula | C8H14ClN3 |
| Molecular Weight | 187.671 g/mol |
| IUPAC Name | 1-cyclopropylpiperazine-2-carbonitrile;hydrochloride |
| Physical Form | Powder |
| Storage Temperature | Room temperature |
| Purity (Commercial) | ≥95% |
Table 1: Basic identification and physical characteristics of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
Structural Characteristics
The compound features several important structural elements:
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A piperazine ring (six-membered heterocycle with two nitrogen atoms)
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A cyclopropyl substituent attached to one nitrogen atom
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A carbonitrile (C≡N) group at the second position of the piperazine ring
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A hydrochloride salt form that enhances aqueous solubility
The molecular structure can be represented using various chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H |
| Standard InChIKey | VIVGLPWYOLVVBZ-UHFFFAOYSA-N |
| SMILES | C1CC1N2CCNCC2C#N.Cl |
| PubChem Compound | 54592897 |
Table 2: Chemical identifiers for 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
Synthesis and Chemical Reactions
The synthesis of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride typically involves multiple steps, focusing on the formation of the piperazine ring structure followed by the addition of functional groups.
Chemical Reactivity
The compound participates in several chemical reactions, including:
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Nucleophilic substitution reactions
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Oxidation and reduction processes
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Potential transformations of the carbonitrile group
These reactions are valuable in creating derivatives with modified pharmacological properties, which is essential for drug discovery efforts.
Applications in Research
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride has several important applications in scientific research, particularly in pharmaceutical development.
Medicinal Chemistry Applications
This compound has significant value in medicinal chemistry for several reasons:
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It serves as a building block for developing pharmaceuticals targeting neurological disorders
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The compound's structure allows for modifications that can enhance biological activity
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It functions as a valuable scaffold in drug development processes
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Research indicates potential roles in mood regulation and cognitive function studies
Neuropharmacology and Psychopharmacology
In neuropharmacology and psychopharmacology, 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride has been investigated for its:
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Potential activity on neurotransmitter receptor sites
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Possible influence on pathways associated with mood regulation
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Interactions with serotonin and dopamine receptors, which are crucial in psychiatric disorders
Chemical Biology Research
The compound has applications in chemical biology, including:
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Investigation of enzyme inhibition properties
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Exploration of interactions with various biological targets
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Study of binding affinity to receptors involved in neurotransmission
Pharmacological Properties
Mechanism of Action
Research suggests that 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride may exert its effects through interaction with specific molecular targets:
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The compound may act as a partial agonist or antagonist at certain neurotransmitter receptor sites
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It potentially influences pathways associated with mood regulation and cognitive function
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The piperazine structure is known to interact with various receptors, including serotonin and dopamine receptors
Structure-Activity Relationships
The structural elements of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride contribute to its biological activity:
| Structural Element | Potential Contribution to Activity |
|---|---|
| Cyclopropyl group | May enhance receptor binding specificity and metabolic stability |
| Carbonitrile moiety | May serve as a hydrogen bond acceptor in target binding |
| Piperazine ring | Common pharmacophore in CNS-active compounds |
| Hydrochloride salt | Improves water solubility and bioavailability |
Table 3: Structure-activity relationships of key functional groups
Physical and Chemical Properties
Physicochemical Characteristics
The compound exhibits several important physicochemical properties that influence its behavior in biological systems and chemical reactions:
| Property | Value/Description |
|---|---|
| Complexity | 189 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Hydrogen Bond Donor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 39.1 Ų |
Table 4: Physicochemical properties of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
Solubility and Stability
As a hydrochloride salt, this compound demonstrates improved solubility in aqueous media compared to its free base form. This characteristic is particularly important for biological testing and pharmaceutical formulations. The stability under various conditions is an important consideration for storage and handling .
Comparison with Related Compounds
Structural Analogues
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride can be compared with structurally related compounds to understand structure-activity relationships:
| Compound | Notable Differences | Potential Impact on Activity |
|---|---|---|
| 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride | Contains an additional HCl molecule | May exhibit higher water solubility but potentially different pharmacokinetics |
| Piperazine-2-carbonitrile | Lacks the cyclopropyl substituent | Likely differs in receptor specificity and lipophilicity |
| 1-(Aryl)piperazine derivatives | Contains aryl instead of cyclopropyl group | Different metabolic profile and receptor binding patterns |
Table 5: Comparison with structurally related compounds
Salt Forms
The hydrochloride salt form of 1-Cyclopropylpiperazine-2-carbonitrile offers specific advantages:
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Enhanced water solubility compared to the free base
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Improved stability for storage and handling
Future Research Directions
Challenges in Research
Research on this compound faces several challenges:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume